D-serine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Neuromodulator and Synaptic Plasticity

D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor, a key player in learning and memory. Studies suggest D-serine modulates synaptic plasticity, the brain's ability to strengthen and weaken connections between neurons, crucial for learning and memory formation . Deficits in D-serine levels are linked to impaired synaptic plasticity, while its administration in animal models can improve memory and learning [^2, ^3].

Potential Therapeutic Agent for Neuropsychiatric Disorders

The role of D-serine in various neuropsychiatric disorders is actively investigated. Here are some specific examples:

- Schizophrenia: Reduced D-serine levels are observed in some individuals with schizophrenia, and studies suggest it may contribute to the negative symptoms of the disease . Clinical trials are exploring D-serine supplementation as a potential treatment .

- Depression: Similar to schizophrenia, lower D-serine levels are found in some individuals with depression, and initial studies suggest D-serine supplementation might have antidepressant effects . However, further research is needed to confirm these findings.

- Alzheimer's disease (AD): While D-serine deficit is observed in early stages of AD, its role becomes complex in later stages. While it may offer benefits in the early stages, excessive D-serine can potentially contribute to neuronal damage in later stages .

D-serine is a naturally occurring amino acid and is the D-enantiomer of serine, an α-amino acid that plays a crucial role in various biological processes. Its chemical formula is C₃H₇NO₃, and it is classified as a non-essential amino acid due to its ability to be synthesized in the human body. D-serine is primarily found in the brain, where it acts as a neuromodulator and co-agonist of N-methyl-D-aspartate receptors. This receptor interaction is essential for synaptic plasticity and memory formation, making D-serine significant in neurobiology and potential therapeutic applications.

D-serine's primary mechanism of action revolves around its role as a co-agonist for the NMDAR. Binding to the NMDAR alongside glycine enhances the receptor's activation, potentially influencing various aspects of neuronal signaling and plasticity []. Research suggests that D-serine levels might be associated with cognitive function and could play a role in neuropsychiatric disorders like schizophrenia. However, the exact mechanisms underlying these connections are still being elucidated.

- Synthesis from L-serine: The conversion of L-serine to D-serine is catalyzed by the enzyme serine racemase. This reaction involves the interconversion of the two enantiomers through racemization.

- Degradation: D-serine can be degraded by D-amino acid oxidase, which catalyzes its oxidative deamination to produce hydroxypyruvate and ammonia. This reaction is crucial for regulating D-serine levels in the brain .

- Enzymatic Cascade Reactions: D-serine serves as a substrate in various enzymatic reactions, including those that produce valuable ketoses like L-erythrulose and D-fructose through one-pot cascade reactions involving other enzymes such as transketolase .

D-serine can be synthesized through several methods:

- Enzymatic Synthesis: The primary method involves using serine racemase to convert L-serine into D-serine. This reaction can be conducted under physiological conditions, making it suitable for biological applications .

- Chemical Synthesis: Laboratory methods include multi-step processes starting from simple precursors like methyl acrylate or glycine, involving hydrogenation and other organic transformations .

- One-Pot Cascade Reactions: Recent advances have introduced efficient one-pot enzymatic methods that utilize D-threonine aldolase and other enzymes to produce D-serine at an industrial scale .

D-serine has various applications across multiple fields:

- Pharmaceuticals: It is being explored as a treatment for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease due to its role in modulating NMDA receptor activity .

- Neuroscience Research: D-serine serves as a critical tool for studying synaptic plasticity and neurotransmission mechanisms in both basic research and clinical settings.

- Biotechnology: Its enzymatic production methods are being developed for large-scale synthesis of D-serine for use in research and therapeutic contexts .

Research has focused on the interactions of D-serine with various receptors and enzymes:

- NMDA Receptors: Studies indicate that D-serine acts more potently than glycine at the glycine site of NMDA receptors, suggesting its potential as a therapeutic agent for enhancing cognitive functions .

- Serine Racemase Mutants: Investigations into serine racemase mutants have revealed insights into the regulation of intracellular D-serine levels, highlighting its importance in maintaining synaptic balance .

D-serine shares structural similarities with several compounds but maintains unique properties:

| Compound | Structure | Unique Features |

|---|---|---|

| L-serine | C₃H₇NO₃ | The L-enantiomer; predominant form in protein synthesis. |

| Glycine | C₂H₅NO₂ | Simplest amino acid; does not have the hydroxymethyl group. |

| D-aspartate | C₄H₇NO₄ | Another D-amino acid; acts primarily as a neurotransmitter. |

| Threonine | C₄H₉NO₃ | Has an additional hydroxyl group; involved in protein synthesis. |

D-serine's unique feature lies in its specific role as an NMDA receptor co-agonist, distinguishing it from other amino acids that do not interact with these receptors in the same manner.

Molecular Structure and Stereochemistry

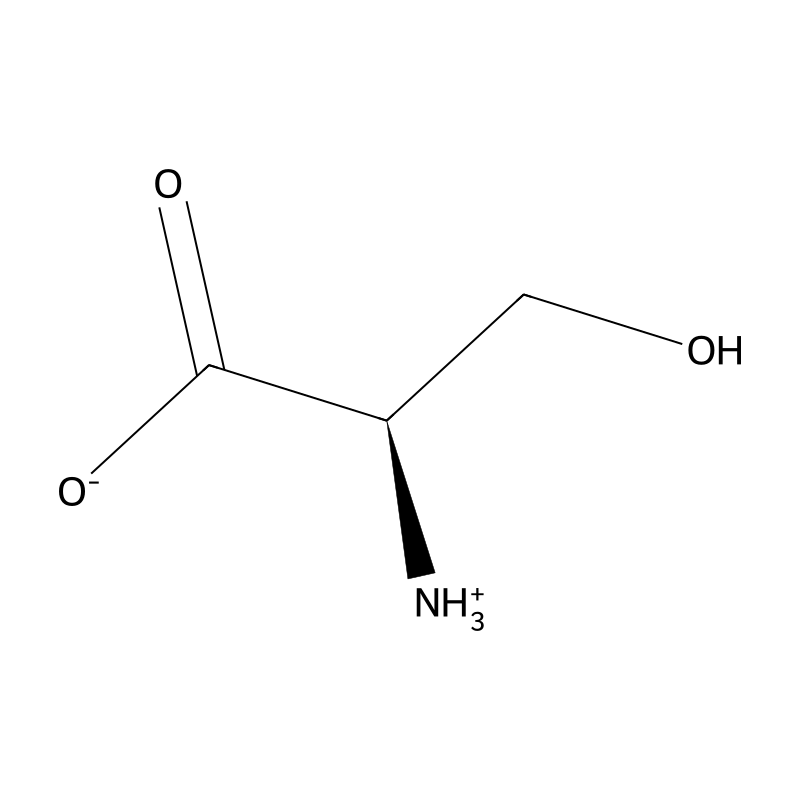

D-serine is a non-proteinogenic amino acid with the molecular formula C₃H₇NO₃ and a molecular weight of 105.09 grams per mole [1] [3] [4]. The compound is officially designated by the International Union of Pure and Applied Chemistry as (2R)-2-amino-3-hydroxypropanoic acid, reflecting its stereochemical configuration [1] [4] [10]. The Chemical Abstracts Service registry number for D-serine is 312-84-5, which serves as its unique chemical identifier [1] [3] [4].

The molecular structure of D-serine consists of a central carbon atom (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a hydroxymethyl side chain (-CH₂OH) [1] [18]. This arrangement classifies D-serine as a polar amino acid due to the presence of the hydroxyl group in its side chain [18]. The compound exhibits chirality at the alpha carbon, with the D-configuration indicating that the amino group is positioned on the right side when viewed in the Fischer projection [19].

The stereochemical designation of D-serine follows the absolute configuration rules, where the compound possesses an R-configuration at the C-2 position [1] [7] [10]. This stereochemical arrangement is crucial for its biological activity, as it determines the compound's interaction with specific receptors and enzymes [5] [18]. The Simplified Molecular Input Line Entry System representation of D-serine is C(C@HN)O, which encodes the three-dimensional arrangement of atoms [1] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇NO₃ |

| Molecular Weight | 105.09 g/mol |

| Chemical Abstracts Service Registry Number | 312-84-5 |

| International Union of Pure and Applied Chemistry Name | (2R)-2-amino-3-hydroxypropanoic acid |

| Simplified Molecular Input Line Entry System | C(C@HN)O |

| International Chemical Identifier | InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 |

| International Chemical Identifier Key | MTCFGRXMJLQNBG-REOHCLBHSA-N |

Physicochemical Properties

D-serine exists as a white to almost white crystalline powder at room temperature, exhibiting excellent stability under standard storage conditions [10] [12] [13]. The compound demonstrates a melting point ranging from 220 to 228 degrees Celsius, with most sources reporting values between 220 and 225 degrees Celsius [6] [9] [10] [13]. The estimated boiling point is approximately 197.09 degrees Celsius, though this value represents a theoretical calculation rather than experimental measurement [6].

The density of D-serine is estimated at 1.3895 grams per cubic centimeter, while the refractive index is calculated to be 1.4368 [6]. These physical parameters contribute to the compound's overall characterization and identification in laboratory settings [6] [10].

The optical activity of D-serine is expressed through its specific rotation, which ranges from -14.3 to -15.5 degrees when measured at 20 degrees Celsius using a concentration of 10 grams per 100 milliliters in 1+5 hydrochloric acid solution [10] [12] [14]. This negative rotation indicates that D-serine rotates plane-polarized light in a counterclockwise direction, despite being designated as the D-form based on its Fischer projection configuration [10] [14].

Water solubility represents one of the most significant physicochemical properties of D-serine, with values ranging from 346 to 425 milligrams per milliliter at 20 degrees Celsius [6] [9] [11]. This high water solubility facilitates the compound's biological functions and transport mechanisms within physiological systems [11] [21]. In contrast, D-serine exhibits poor solubility in organic solvents, being essentially insoluble in alcohol, ether, and benzene [10] [12].

The ionization behavior of D-serine is characterized by two dissociation constants. The carboxyl group exhibits a pKa value between 2.16 and 2.21, while the amino group demonstrates a pKa value ranging from 9.15 to 9.21 [6] [40] [41]. These values result in an isoelectric point between 5.68 and 5.70, representing the pH at which the molecule carries no net electrical charge [40] [41]. The estimated logarithm of the partition coefficient between octanol and water is -1.490, indicating the compound's hydrophilic nature [6].

| Property | Value |

|---|---|

| Physical State at 20°C | Solid |

| Appearance | White to almost white crystalline powder |

| Melting Point | 220-228°C |

| Boiling Point (estimate) | 197.09°C |

| Density (estimate) | 1.3895 g/cm³ |

| Refractive Index (estimate) | 1.4368 |

| Specific Rotation [α]²⁰ᴅ | -14.3 to -15.5° (c=10, 1+5 HCl) |

| Water Solubility at 20°C | 346-425 mg/mL |

| Solubility in Organic Solvents | Insoluble in alcohol, ether, and benzene |

| pKa (carboxyl group) | 2.16-2.21 |

| pKa (amino group) | 9.15-9.21 |

| Isoelectric Point (pI) | 5.68-5.70 |

| LogP (estimate) | -1.490 |

Structural Comparison with L-Serine

The fundamental difference between D-serine and L-serine lies in their stereochemical configuration at the alpha carbon [15] [18] [19]. L-serine possesses an S-configuration at the C-2 position, while D-serine exhibits an R-configuration, making them enantiomers or mirror images of each other [18] [19]. This difference in spatial arrangement results in opposite optical activities, with L-serine being levorotatory and D-serine being dextrorotatory when measured under identical conditions [19].

Despite their identical molecular formulas and weights, the biological functions of these enantiomers differ significantly [15] [16] [17]. L-serine serves as a proteinogenic amino acid that is incorporated into proteins during translation and functions as a precursor for various biomolecules including glycine, cysteine, and phospholipids [17] [18]. In contrast, D-serine is not incorporated into proteins but instead functions as a neurotransmitter and neuromodulator, specifically acting as a co-agonist for N-methyl-D-aspartate receptors [5] [15] [16] [18].

The metabolic pathways for these two enantiomers also demonstrate distinct characteristics [15] [17] [18]. L-serine is synthesized through the phosphorylated pathway from glucose-derived intermediates, primarily occurring in glial cells [17] [18]. D-serine, however, is synthesized from L-serine through the action of serine racemase, an enzyme that catalyzes the conversion of the L-form to the D-form [17] [18] [20].

Both enantiomers exhibit identical physicochemical properties including melting point, boiling point, density, and solubility characteristics [11] [19]. However, their interactions with biological systems differ dramatically due to the stereospecificity of enzymes and receptors [17] [19]. While L-serine is readily metabolized through conventional amino acid pathways, D-serine requires specific enzymes such as D-amino acid oxidase for its degradation [17] [20].

The equal solubility of both enantiomers in water at 20 degrees Celsius is approximately 420 milligrams per milliliter [11]. Interestingly, when D-serine and L-serine are mixed in equal proportions to form a racemic mixture, the solubility decreases dramatically to approximately 50 milligrams per milliliter [11] [39]. This phenomenon occurs due to the formation of stronger intermolecular hydrogen bonds between the two enantiomers during crystallization, creating a more stable but less soluble crystal structure [11] [39].

| Property | D-Serine | L-Serine |

|---|---|---|

| Configuration | D-form (dextrorotatory) | L-form (levorotatory) |

| Stereochemical Designation | (2R)-configuration | (2S)-configuration |

| Absolute Configuration | R at C-2 | S at C-2 |

| Optical Activity | Dextrorotatory | Levorotatory |

| Biological Function | Neurotransmitter/neuromodulator | Protein synthesis, metabolism |

| Occurrence in Proteins | Not incorporated into proteins | Incorporated into proteins |

| Neural Activity | N-methyl-D-aspartate receptor co-agonist | Precursor to D-serine and glycine |

| Metabolic Pathway | Synthesized from L-serine by serine racemase | Synthesized via phosphorylated pathway |

Conformational Analysis

The conformational behavior of D-serine has been extensively studied using computational methods, particularly density functional theory calculations at various levels of theory [22] [23] [24]. Comprehensive conformational analysis of D-serine-containing dipeptides reveals complex molecular dynamics that influence biological activity and receptor binding [22] [23].

In dipeptide models containing D-serine, such as N-formyl-D-serine-D-alanine-NH₂, computational studies have identified 243 theoretically possible conformers, of which 87 to 91 stable conformations have been experimentally located [22] [23] [24]. The remaining conformers migrate to more energetically favorable geometries during optimization, indicating the preferential adoption of specific backbone conformations [22] [23].

The most stable conformational states of D-serine-containing dipeptides correspond to beta-turn regions of the Ramachandran plot, with the gamma-D to gamma-L configuration representing the most energetically favorable arrangement [22] [23] [24]. This conformational preference is stabilized by the formation of multiple intramolecular hydrogen bonds, with the highest stability conformer exhibiting three distinct hydrogen bond interactions [22] [23].

Nuclear magnetic resonance spectroscopy studies of D-serine in aqueous solution at 600 megahertz provide experimental validation of the compound's conformational behavior [27]. The proton nuclear magnetic resonance spectrum shows characteristic chemical shifts that reflect the molecular environment of each hydrogen atom within the D-serine structure [27]. The alpha proton appears as a triplet due to coupling with the adjacent methylene protons, while the hydroxymethyl protons exhibit complex multipicity patterns [27].

Molecular dynamics simulations of D-serine bound to various receptor proteins reveal that the compound can adopt different conformational states depending on the binding environment [37] [42]. The ligand-binding domains of receptors influence D-serine conformation through specific interactions with binding site residues [37] [42]. These studies demonstrate that D-serine maintains conformational flexibility while bound to receptors, allowing for induced-fit binding mechanisms [37] [42].

Crystal structure analyses of D-serine in complex with enzymes such as D-serine dehydratase provide detailed insights into the compound's three-dimensional arrangement in biological systems [28] [29] [32]. These structures reveal that D-serine can form extensive hydrogen bonding networks with surrounding amino acid residues, with the hydroxyl group of D-serine typically coordinating with carboxyl groups of aspartic acid residues [28] [29] [32].

The conformational analysis also reveals that D-serine exhibits restricted rotation around the carbon-carbon bonds, particularly between the alpha carbon and the beta carbon bearing the hydroxyl group [22] [23]. This restriction influences the compound's ability to adopt certain conformations and affects its binding affinity to different receptor sites [22] [37].

The biosynthesis of D-serine represents a critical metabolic pathway in the mammalian central nervous system, where this D-amino acid serves as an essential co-agonist for N-methyl-D-aspartate glutamate receptors [1] [2]. Understanding the enzymatic machinery and regulatory mechanisms governing D-serine production provides fundamental insights into neurotransmitter homeostasis and synaptic function.

Serine Racemase Enzyme

Serine racemase emerges as the pivotal enzyme responsible for D-serine biosynthesis in mammals [1] [3]. This pyridoxal 5'-phosphate-dependent enzyme catalyzes the direct conversion of L-serine to its enantiomer D-serine, representing the first racemase enzyme identified in human biology [1] [4].

Molecular Structure and Function

Serine racemase exhibits a sophisticated molecular architecture characteristic of fold-type II pyridoxal 5'-phosphate enzymes [5]. The enzyme exists as a homodimer with each monomer possessing a molecular weight of approximately 37 kilodaltons, forming a functional dimer of 74 kilodaltons [6] [5]. Crystallographic studies at 1.5-2.1 Ångström resolution have revealed the enzyme's distinctive domain organization [5].

The enzyme structure comprises two distinct domains: a large pyridoxal 5'-phosphate-containing domain encompassing residues 1-68 and 157-340, and a smaller domain spanning residues 78-155 [5]. The large domain features a seven-stranded twisted β-sheet core surrounded by ten helices, while the small domain contains four central parallel β-sheets with three α-helices [5]. A flexible hinge region connecting both domains spans residues 68-77 and 145-149, enabling conformational changes essential for catalytic function [5].

The active site architecture demonstrates remarkable conservation of pyridoxal 5'-phosphate binding motifs, including the canonical sequences 54(SXKIRG)59, 313(SXGN)316, and 185(GGGG)188 [5]. The pyridoxal 5'-phosphate cofactor forms a covalent Schiff base linkage with lysine-56, positioning this residue as the primary catalytic base [5] [7].

Catalytic Mechanism

Serine racemase employs a sophisticated dual-base mechanism that distinguishes it from other pyridoxal 5'-phosphate-dependent enzymes [1] [2]. The catalytic process involves a series of precisely orchestrated chemical transformations that enable both racemization and elimination reactions.

The mechanism initiates with substrate binding, where L-serine displaces the lysine-56 residue from its Schiff base linkage with pyridoxal 5'-phosphate [8] [7]. This transaldimination reaction forms an external aldimine between the substrate and cofactor. Subsequently, lysine-56 functions as a general base, abstracting the α-hydrogen from the si-face of the substrate to generate a quinonoid intermediate [7] [9].

The planar quinonoid intermediate represents the critical branch point in the enzymatic mechanism [8]. For racemization, serine-84 serves as the re-face base, donating a proton to the opposite face of the substrate, thereby inverting the stereochemistry [7] [9]. This dual-base system, with lysine-56 and serine-84 operating on opposite faces of the pyridoxal 5'-phosphate plane, enables the precise stereochemical inversion required for racemization [9].

Alternatively, the enzyme can channel the substrate through a β-elimination pathway, where water elimination occurs instead of proton addition, resulting in pyruvate and ammonia formation [10] [8]. This bifurcated mechanism allows serine racemase to function both as a synthetic enzyme for D-serine production and as a catabolic enzyme for serine degradation [10].

Pyridoxal 5'-Phosphate Dependency

The absolute requirement for pyridoxal 5'-phosphate as a cofactor underscores its central role in serine racemase catalysis [1] [3]. This vitamin B6 derivative functions as an electron sink, stabilizing the negative charge developed during the formation of carbanionic intermediates [11] [12].

The pyridoxal 5'-phosphate cofactor covalently attaches to lysine-56 through a Schiff base linkage, forming the internal aldimine that represents the resting state of the enzyme [5] [11]. Upon substrate binding, the α-amino group of L-serine displaces the ε-amino group of lysine-56 in a transaldimination reaction, generating the external aldimine complex [11] [8].

The pyridine ring of pyridoxal 5'-phosphate acts as an electron-withdrawing group, stabilizing the quinonoid intermediate formed during α-hydrogen abstraction [11] [12]. This stabilization proves essential for both racemization and elimination reactions, as the quinonoid intermediate serves as the common precursor for both pathways [8].

Mutation studies have confirmed the critical nature of the pyridoxal 5'-phosphate binding site. The lysine-56 to glycine mutant completely abolishes both racemase and dehydratase activities, demonstrating the absolute requirement for proper cofactor binding [3] [7]. Additionally, the enzyme exhibits sensitivity to amino-oxyacetic acid, a known inhibitor of pyridoxal 5'-phosphate enzymes, further confirming the cofactor's essential role [3].

Genetic Regulation of Serine Racemase

The genetic regulation of serine racemase involves multiple layers of control that ensure tissue-specific and developmentally appropriate expression patterns [13] [14]. The human serine racemase gene encompasses several alternative splicing variants, with four distinct isoforms arising from the utilization of different 5' end exons [13] [15].

Transcriptional regulation occurs through constitutive and tissue-specific promoter elements that drive expression in neuronal and glial cell types [13] [14]. The gene exhibits differential expression patterns across brain regions, with highest levels observed in the cerebral cortex and hippocampus, correlating with regions of high D-serine concentration [16] [17].

Epigenetic mechanisms play significant roles in serine racemase regulation. DNA methylation at specific cytosine-phosphate-guanosine islands in the promoter region inversely correlates with gene expression [13] [14]. Four methylation sites demonstrate particular importance: cg02945294, cg22556056, cg21745320, and cg03846283, with the first two showing significant negative associations with serine racemase expression [13].

Post-transcriptional regulation involves microRNA-mediated mechanisms that fine-tune enzyme levels in response to cellular conditions [13]. Age-related changes in serine racemase expression have been documented, with significant reductions observed in aging brain tissue, particularly in the medial prefrontal cortex and hippocampal subfields [18].

Pathological conditions can dramatically alter serine racemase expression patterns. In Alzheimer's disease models, serine racemase expression decreases markedly in the retrosplenial cortex, while other neurodegenerative conditions show region-specific alterations in enzyme levels [19] [13].

Cofactors in D-Serine Synthesis

The enzymatic synthesis of D-serine requires multiple cofactors and regulatory molecules that modulate serine racemase activity and ensure optimal catalytic efficiency [20] [21].

Role of Magnesium and Adenosine Triphosphate

Magnesium ions and adenosine triphosphate represent the most physiologically significant cofactors for serine racemase activation [20] [21]. These molecules work synergistically to enhance enzymatic activity by several fold compared to the basal state.

Magnesium ions serve multiple functions in serine racemase regulation. The enzyme exhibits an apparent dissociation constant for magnesium of approximately 50-100 micromolar when present alone, but this requirement decreases dramatically to 1-10 micromolar in the presence of adenosine triphosphate [20] [21]. The metal ion contributes to structural integrity through coordination with glutamate-210 and aspartate-216 residues, forming an octahedral coordination complex with water molecules [5].

Adenosine triphosphate demonstrates remarkable affinity for serine racemase, with a dissociation constant of approximately 3 micromolar [20] [21]. This high affinity contrasts sharply with adenosine diphosphate, which shows 30-fold lower affinity, supporting the specificity for the triphosphate nucleotide [21]. Other nucleotides including guanosine triphosphate, inosine triphosphate, uridine triphosphate, and cytidine triphosphate can stimulate the enzyme, but with at least one order of magnitude lower potency than adenosine triphosphate [21].

The synergistic interaction between magnesium and adenosine triphosphate suggests the formation of a magnesium-adenosine triphosphate complex as the true allosteric effector [20] [21]. When combined, micromolar concentrations of both cofactors achieve full enzyme activation, contrasting with the 50-100 fold higher concentrations required when each cofactor is present individually [21].

Calcium ions can substitute for magnesium but require significantly higher concentrations, with half-maximal stimulation occurring at 26 micromolar [21]. This concentration exceeds resting intracellular calcium levels by two orders of magnitude, suggesting that magnesium represents the physiologically relevant divalent cation [21].

Allosteric Modulation

Serine racemase exhibits sophisticated allosteric regulation through multiple binding sites that fine-tune enzymatic activity in response to cellular metabolic states [22] [23]. The enzyme demonstrates cooperative adenosine triphosphate binding, indicating the presence of multiple interacting sites [22].

The allosteric network comprises five key residues: threonine-52, asparagine-86, glutamine-89, glutamate-283, and asparagine-316, connected through hydrogen bonding interactions and water molecules [22]. This network links the active site with the adenosine triphosphate binding region, enabling conformational communication between distant sites.

Glutamine-89 emerges as a critical residue in allosteric communication [22]. Mutation of this residue to methionine or alanine abolishes nucleotide-dependent regulation, demonstrating its essential role in the allosteric network [22]. These mutations eliminate both the stimulation of dehydratase activity by adenosine triphosphate and the cooperative nucleotide binding characteristic of the wild-type enzyme [22].

Nicotinamide adenine dinucleotide (reduced form) functions as an allosteric inhibitor of serine racemase [23] [24]. This inhibition occurs through binding at the interdimeric interface, with the reduced nicotinamide ring serving as the critical inhibitory determinant [23]. The inhibition constant for nicotinamide adenine dinucleotide (reduced form) approximates 246 micromolar, representing partial inhibition that may provide metabolic feedback regulation [24].

The enzyme also demonstrates allosteric modulation by S-nitrosylation of cysteine-113, which stabilizes an open, less-active conformation [25]. This post-translational modification occurs selectively in the adenosine triphosphate-bound state, where lysine-114 acts as a base toward the cysteine thiol group [25]. In the glycine-bound closed conformation, lysine-114 moves away from cysteine-113, preventing nitrosylation and maintaining enzyme activity [25].

Alternative Biosynthetic Pathways

While serine racemase represents the predominant pathway for D-serine biosynthesis in mammals, evidence suggests the existence of alternative mechanisms that contribute to total D-serine production [26] [17].

Studies using serine racemase knockout mice reveal that D-serine levels decrease by 80-90% in the forebrain, indicating that the enzyme accounts for the vast majority of D-serine synthesis in these regions [17]. However, the persistence of 10-20% residual D-serine levels suggests alternative biosynthetic mechanisms [26] [17].

The cerebellum demonstrates particularly intriguing characteristics regarding alternative D-serine production. In serine racemase knockout mice, cerebellar D-serine levels remain largely unchanged compared to wild-type animals, despite significant reductions in other brain regions [17]. This regional specificity suggests the existence of cerebellum-specific alternative pathways or enhanced D-serine stability in this brain region.

Bacterial contribution to D-serine homeostasis represents another potential alternative pathway [27]. The gut microbiome produces significant quantities of D-serine, and bacterial D-serine can be absorbed into systemic circulation [27]. While this contribution appears minor under normal physiological conditions, it may become more significant during certain disease states or dietary manipulations.

Non-enzymatic racemization represents a theoretical alternative mechanism, though its contribution appears negligible under physiological conditions [27]. The spontaneous chemical racemization of amino acids requires extreme conditions of temperature and pH that do not occur in biological systems.

The molecular identity of alternative D-serine synthetic pathways remains elusive [26]. These pathways may involve previously uncharacterized racemase enzymes, alternative catalytic mechanisms, or indirect synthetic routes involving D-serine precursors or analogs.

Cellular Localization of D-Serine Synthesis

The cellular distribution of D-serine synthesis machinery reflects the complex interplay between different cell types in maintaining optimal neurotransmitter homeostasis [28] [15] [29].

Neuronal versus Glial Production

The traditional view of D-serine as exclusively glial-derived has evolved significantly with mounting evidence for substantial neuronal contribution to D-serine synthesis [30] [28] [15]. Both neuronal and glial cells express serine racemase, but with distinct patterns and functional implications.

Neurons demonstrate remarkably high levels of serine racemase expression, often exceeding those found in astrocytes [31] [30]. Glutamatergic neurons throughout the central nervous system, including cortical and hippocampal pyramidal cells, express both serine racemase and contain substantial D-serine concentrations [30] [31]. This neuronal localization challenges the earlier paradigm of D-serine as purely a gliotransmitter.

The "serine shuttle" hypothesis provides a mechanistic framework for understanding neuron-glial cooperation in D-serine homeostasis [28] [32]. According to this model, astrocytes synthesize L-serine de novo from the glycolytic intermediate 3-phosphoglycerate through the sequential actions of phosphoglycerate dehydrogenase, phosphoserine aminotransferase 1, and phosphoserine phosphatase [32] [33]. This astrocytic L-serine then shuttles to neurons, where serine racemase converts it to D-serine [28] [32].

Astrocytes express phosphoglycerate dehydrogenase exclusively, representing the committed step in L-serine biosynthesis [32]. Deletion of this enzyme in astrocytes dramatically reduces both L-serine and D-serine levels throughout the brain, with D-serine deficits specifically localized to neurons [32]. This observation strongly supports the serine shuttle model and emphasizes the metabolic interdependence of different cell types.

The cellular compartmentalization of D-serine differs between neurons and astrocytes [15]. In astrocytes, D-serine distributes between cytoplasmic and vesicular compartments, with vesicle-associated protein 2 positive organelles storing significant quantities [15]. Neuronal D-serine appears predominantly cytoplasmic, without clear evidence for vesicular storage [15].

D-serine release mechanisms also vary between cell types [30] [15]. Astrocytes release D-serine through both calcium-dependent vesicular exocytosis and calcium-independent transporter-mediated mechanisms [15]. Neuronal D-serine release occurs primarily through depolarization-dependent pathways that do not require calcium, suggesting non-vesicular release mechanisms [30].

Regional Distribution in Central Nervous System

The regional distribution of D-serine synthesis closely correlates with N-methyl-D-aspartate receptor density and functional requirements [16] [34] [35]. This spatial organization reflects the evolutionary optimization of neurotransmitter systems for specific brain functions.

The cerebral cortex demonstrates the highest D-serine concentrations among central nervous system regions [16] [34]. Within the cortex, heterogeneous distribution patterns emerge that correlate with Brodmann areas and functional specialization rather than basic laminar organization [16]. This functional correlation suggests that D-serine synthesis adapts to the specific computational requirements of different cortical regions.

The hippocampus ranks among the brain regions with the highest D-serine levels and serine racemase expression [17] [34]. All hippocampal subfields contain substantial D-serine, with particular enrichment in areas CA1 and CA3 where N-methyl-D-aspartate receptor-dependent synaptic plasticity mechanisms are most prominent [19]. The dentate gyrus also demonstrates significant D-serine synthesis, supporting its role in pattern separation and neurogenesis.

Subcortical structures including the striatum, thalamus, hypothalamus, and amygdala contain moderate to high levels of D-serine [16] [34]. The striatal distribution supports D-serine's role in motor learning and habit formation, while thalamic D-serine contributes to sensory processing and consciousness. Hypothalamic D-serine participates in neuroendocrine regulation and circadian rhythms.

The cerebellum presents a unique regional distribution pattern [29] [34]. While overall cerebellar D-serine levels remain lower than forebrain regions, specific cellular populations demonstrate extremely high concentrations [29]. Bergmann glia, the specialized astrocytes surrounding Purkinje cell dendrites, contain very high D-serine levels that support cerebellar development and motor learning [29].

Brainstem regions including the hindbrain, pons, and medulla demonstrate very low D-serine concentrations [16] [34]. This distribution pattern correlates with lower N-methyl-D-aspartate receptor density in these regions and their specialization for autonomic functions that may rely less on N-methyl-D-aspartate receptor-dependent plasticity.

The regional distribution patterns establish during development and change with aging [34] [19]. Early postnatal periods show elevated D-serine levels that coincide with critical periods of synaptic development and plasticity [34]. Age-related decreases in serine racemase expression lead to corresponding reductions in regional D-serine concentrations, potentially contributing to cognitive decline in aging [18].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 16 of 18 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 18 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Use Classification

General Manufacturing Information

Dates

Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology

Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem